N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride
Description
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride: is a synthetic organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a bromo, ethoxy, and methoxy group on the benzyl ring, and a fluorophenyl group attached to the ethanamine moiety
Properties
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO2.ClH/c1-3-23-18-16(19)10-14(11-17(18)22-2)12-21-9-8-13-4-6-15(20)7-5-13;/h4-7,10-11,21H,3,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZWAHSDJTJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CC=C(C=C2)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride typically involves multiple steps:
Bromination: The starting material, 4-ethoxy-5-methoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromo group.
Formation of Ethanamine Moiety: The brominated intermediate is then reacted with 2-(4-fluorophenyl)ethanamine under basic conditions to form the desired ethanamine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
- N-(3-bromo-4-ethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
- N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrochloride
Uniqueness
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride is unique due to the specific combination of substituents on the benzyl and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
